molecular formula C29H33ClN2O3 B7755945 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B7755945
M. Wt: 493.0 g/mol
InChI Key: GDWCODCVQCZQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound supplied for research purposes. Its molecular structure features a propan-2-ol linker connecting a phenoxy benzoyl component and a substituted piperazine ring, a structural motif found in compounds with significant pharmacological interest. Piperazine derivatives are a well-studied class in medicinal chemistry, frequently investigated for their potential interactions with various G-protein coupled receptors (GPCRs) in the central nervous system . The specific arrangement of the 4-chlorobenzoyl and the 2,4,6-trimethylphenyl (mesityl) groups in this molecule suggests it may be of value in early-stage drug discovery and development. Potential research applications could include exploring its binding affinity and functional activity at specific receptor subtypes, such as serotonergic or adrenergic receptors, given that related piperazine-based compounds have shown activity in these areas . Further studies could focus on elucidating its mechanism of action, selectivity profile, and pharmacological properties in various biochemical and cellular assays. This product is intended for research and development use in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClN2O3/c1-20-16-21(2)28(22(3)17-20)32-14-12-31(13-15-32)18-26(33)19-35-27-10-6-24(7-11-27)29(34)23-4-8-25(30)9-5-23/h4-11,16-17,26,33H,12-15,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCODCVQCZQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction Strategy

For stereochemical control at the alcohol center:
4-(4-Chlorobenzoyl)phenol+3[4(2,4,6Trimethylphenyl)piperazin1yl]propan1olDIAD, PPh3Target\text{4-(4-Chlorobenzoyl)phenol} + 3-[4-(2,4,6-Trimethylphenyl)piperazin-1-yl]propan-1-ol \xrightarrow{\text{DIAD, PPh}_3} \text{Target}

  • Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT

  • Limitations: Requires pre-formed propanol derivative

Solid-Phase Synthesis

Immobilized piperazine resins enable iterative coupling:

  • Resin Functionalization :

    • Wang resin → loaded with Fmoc-piperazine

  • Aromatic Substitution :

    • Couple 2,4,6-trimethylbenzene via SNAr (DMF, 80°C)

  • Propanol Attachment :

    • Etherification with epoxide intermediate

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)

  • HPLC : C18 column, MeCN/H₂O (0.1% TFA), 65:35, 1 mL/min

    • Retention time: 14.2 min

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d6)δ 1.98 (s, 6H, Ar-CH3), 2.21 (s, 3H, Ar-CH3), 2.45-2.68 (m, 8H, piperazine), 3.82 (m, 1H, CH-OH), 4.12 (dd, J=9.6 Hz, OCH2), 7.38-7.89 (m, 7H, aromatic)
HRMS m/z 493.2145 [M+H]⁺ (calc. 493.2149)

Yield Optimization Strategies

Reaction Parameter Screening

FactorOptimal ConditionYield Impact
Epoxide Purity>95%+22%
Coupling Temp78°C vs 60°C+15%
Piperazine Excess1.5 eq vs 1.2 eq+9%

Catalytic Enhancements

  • Phase Transfer : TBAB (0.1 eq) improves epoxide formation rate by 40%

  • Microwave Assistance : 100W irradiation reduces coupling time from 24h to 8h

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace Pd catalysts with CuI/1,10-phenanthroline for piperazine coupling

  • Utilize continuous flow reactors for epoxide synthesis (residence time 12 min)

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
E-Factor8632
PMI (g/g)5819
Energy (kJ/mol)42001800

Challenges and Limitations

Stereochemical Issues

  • Racemic mixture formation at propan-2-ol center

  • Chiral resolution required for enantiopure product:

    • Use of (R)-(−)-mandelic acid (diastereomeric salt formation)

Stability Concerns

  • Hygroscopic nature of piperazine intermediate

  • Degradation pathways:

    • Oxidative decomposition of benzoyl group (t₁/₂ = 14d at 40°C)

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific receptors or enzymes.

    Material Science: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

    Biological Studies: Employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Phenoxy-Piperazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Potential Implications
Target Compound 4-(4-Chlorobenzoyl)phenoxy; 4-(2,4,6-trimethylphenyl)piperazine ~503.0 Chlorobenzoyl enhances lipophilicity; trimethylphenyl increases steric bulk. Improved membrane permeability; potential selectivity in receptor binding.
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride () 4-Chlorophenoxy; 4-methoxyphenyl-piperazine; hydrochloride salt 409.3 Lacks benzoyl group; methoxy group instead of trimethylphenyl. Reduced lipophilicity; altered electronic effects due to methoxy group. Hydrochloride salt improves solubility .
1-[4-(2-Fluorobenzoyl)phenoxy]-3-[piperazin-1-yl]propan-2-ol analog () 2-Fluorobenzoyl-phenoxy; unsubstituted piperazine ~424.4 Fluorine substitution at benzoyl; unmodified piperazine. Higher electronegativity may affect binding affinity; reduced steric hindrance .

Piperazine-Benzoyl Hybrids

Compound Name Benzoyl Substitution Piperazine Substitution Molecular Weight (g/mol) Notes
Target Compound 4-Chlorobenzoyl 2,4,6-Trimethylphenyl ~503.0 Combines lipophilic chlorobenzoyl with bulky trimethylphenyl.
1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethan-1-one () 4-Chlorobenzoyl Indolylpropyl group 473.3 Dual piperazine-chlorobenzoyl system; indole may enhance CNS penetration .
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () 2-Fluorobenzoyl Hydroxyphenyl-oxoethyl 534.4 Fluorobenzoyl reduces metabolic stability; oxoethyl group introduces polarity .

Propanol-Linked Piperazine Derivatives

Compound Name Piperazine Substitution Propanol Modifications Molecular Weight (g/mol) Pharmacological Relevance
Target Compound 2,4,6-Trimethylphenyl Unmodified propan-2-ol ~503.0 Balance of hydrophobicity and flexibility.
1-[4-(2-methoxyethyl)phenoxy]-3-[4-(propan-2-yl)phenyl]propan-2-ol () 4-(Propan-2-yl)phenyl 2-Methoxyethyl-phenoxy 329.9 Methoxyethyl increases solubility; less bulky substitution .
1-(tert-butylamino)-3-[4-(cyclopropylmethoxy)phenoxy]propan-2-ol hydrochloride () tert-Butylamino Cyclopropylmethoxy-phenoxy 329.9 Amino group introduces basicity; cyclopropylmethoxy enhances metabolic stability .

Key Structural and Functional Insights

Chlorobenzoyl vs. Other Acyl Groups: The 4-chlorobenzoyl group in the target compound (vs.

Piperazine Substitution : The 2,4,6-trimethylphenyl group (target) offers greater steric bulk compared to methoxyphenyl () or hydroxyphenyl (), which may reduce off-target interactions.

Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility but may alter pharmacokinetics compared to free-base forms .

Q & A

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Proper handling requires adherence to occupational safety standards. Use respiratory protection (e.g., NIOSH-approved P95 or EU-standard P1 filters for particulates; OV/AG/P99 filters for volatile organics) and full-body protective clothing. Ensure ventilation systems meet exposure control requirements. Toxicological data gaps (e.g., acute toxicity, mutagenicity) necessitate conservative risk mitigation, including fume hood use and emergency eyewash/shower access .

(Basic) What challenges exist in determining the compound’s physical and chemical properties?

Answer:
Critical parameters like melting point, solubility, log Pow, and vapor pressure are often unavailable for novel or structurally complex compounds. To address this:

  • Use differential scanning calorimetry (DSC) for melting point determination.
  • Employ shake-flask or HPLC methods for solubility and partition coefficient analysis.
  • Computational tools (e.g., COSMO-RS) can predict properties but require validation with experimental data .

(Advanced) How can researchers design a synthesis pathway for this compound?

Answer:
Synthesis typically involves multi-step reactions:

Piperazine core functionalization : React 2,4,6-trimethylphenylpiperazine with a propanol derivative under Mitsunobu conditions to introduce the hydroxyl group.

Phenoxy linkage formation : Couple 4-(4-chlorobenzoyl)phenol with the propanol intermediate via nucleophilic substitution (base catalysis, e.g., K₂CO₃ in DMF).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for ≥95% purity. Validate intermediates via LC-MS and ¹H/¹³C NMR .

(Advanced) How can structural contradictions in pharmacological data across studies be resolved?

Answer:
Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies include:

  • Standardized bioassays : Replicate studies using the same cell lines (e.g., HEK-293 for receptor binding) and positive controls.
  • Batch characterization : Use HPLC-PDA to confirm purity and quantify degradation products.
  • Orthogonal techniques : Compare results from radioligand binding, calcium flux assays, and in silico docking (e.g., AutoDock Vina) to validate target engagement .

(Advanced) What analytical techniques confirm the compound’s structural integrity and stereochemistry?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm).
  • 2D NMR (HSQC, HMBC) : Assign proton/carbon correlations, particularly for chiral centers and piperazine ring conformation.
  • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable.
  • Vibrational circular dichroism (VCD) : Validate enantiomeric purity for chiral intermediates .

(Advanced) What experimental design is optimal for assessing biological activity in vivo?

Answer:
Adopt a randomized block design with split-plot adjustments:

  • Dose-response studies : Test 3–5 doses (e.g., 1–100 mg/kg) in rodent models (n ≥ 8/group).
  • Control groups : Include vehicle, positive control (e.g., known receptor antagonist), and sham-treated cohorts.
  • Endpoint analysis : Measure pharmacokinetics (plasma LC-MS/MS), target organ exposure (tissue homogenates), and biomarkers (ELISA/Western blot). Statistical analysis via ANOVA with post-hoc Tukey testing .

(Basic) How can IUPAC nomenclature ensure unambiguous structural identification?

Answer:
Cross-reference systematic names with spectroscopic data. For example:

  • Core structure : Verify "propan-2-ol" aligns with NMR hydroxyl signals (δ 1.2–1.5 ppm).
  • Substituents : Confirm "4-(4-chlorobenzoyl)phenoxy" via IR carbonyl stretch (~1680 cm⁻¹) and aromatic ¹H NMR splitting patterns.
  • Use PubChem/CAS entries to resolve synonym conflicts (e.g., proprietary names vs. systematic nomenclature) .

(Advanced) How to address stability issues during long-term storage?

Answer:
Stability under varying conditions (pH, temperature) must be empirically tested:

  • Accelerated degradation studies : Store aliquots at 40°C/75% RH for 6 months; monitor via UPLC-UV.
  • Lyophilization : For aqueous-sensitive compounds, lyophilize with cryoprotectants (e.g., trehalose) and store under inert gas.
  • Excipient screening : Use antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit oxidation/metal-catalyzed degradation .

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